2-Fluorobenzonitrile

描述

Significance as a Key Building Block in Advanced Organic Synthesis

The strategic placement of the fluorine atom adjacent to the nitrile group in 2-fluorobenzonitrile makes it an exceptionally valuable precursor for the synthesis of diverse heterocyclic compounds. evitachem.com Its reactivity towards nucleophilic aromatic substitution is a key attribute leveraged by chemists. This reactivity facilitates the construction of a variety of important chemical scaffolds, including:

Quinazolines and their derivatives: These bicyclic heterocycles are fundamental to the development of treatments for malaria and cancer, with notable examples including Gefitinib, Lapatinib, and Erlotinib. ossila.com this compound serves as a starting material for the synthesis of quinazolinimines and quinazolinamines. evitachem.comrsc.orgrsc.org

Benzisoxazoles: These compounds are significant in medicinal chemistry, with 3-aminobenzisoxazole, synthesized from this compound, being a key component in the development of LTB4 receptor antagonists. evitachem.comsigmaaldrich.com

Benzoxazines: this compound is employed in the synthesis of 4-amino-1H-2,3-benzoxazines through a process involving nucleophilic aromatic substitution and acid-mediated cyclization. evitachem.com

Other Heterocycles: The utility of this compound extends to the synthesis of benzothienopyrimidines, dibenzoxazepinamines, and xanthones. evitachem.com

Furthermore, this compound is instrumental in the design of chiral phosphinoaryloxazoline ligands, which are vital for enantioselective catalysis, particularly in palladium-catalyzed reactions. evitachem.com It also serves as a monomer in the synthesis of conjugated polymers that incorporate iridium complexes, which have potential applications in the development of advanced luminescent materials. evitachem.com The compound's utility also extends to the synthesis of intermediates for pharmaceuticals targeting the nervous system and agrochemicals. nordmann.globalchemimpex.com

Overview of Research Trajectories for Ortho-Fluorinated Aromatic Nitriles

Research into ortho-fluorinated aromatic nitriles, with this compound as a prime example, is driven by the unique properties that the fluorine atom imparts to molecules. The introduction of fluorine can enhance metabolic stability and membrane permeation, which are desirable traits in drug candidates. acs.org

Current research is actively exploring the catalytic C-H bond activation of fluorinated benzonitriles. Studies have shown that the presence of an ortho-fluoro substituent significantly influences the thermodynamics of C-C bond activation by nickel complexes. acs.orgosti.gov This "ortho-fluorine effect" is a key area of investigation, as it can direct the regioselectivity of metal-mediated reactions, making them more predictable and efficient. whiterose.ac.uk

Another significant research avenue is the development of novel synthetic methodologies that utilize ortho-fluorinated aromatic nitriles. For instance, catalyst-free conditions have been developed for the synthesis of quinazolinimines and quinazolinamines from 2-fluorobenzonitriles. rsc.orgrsc.org Additionally, cycloaddition reactions involving this compound are being explored for the efficient synthesis of various carbo- and heterocycles. google.commdpi.com

The synthesis of fluorinated building blocks themselves is also an area of active research. Methods for preparing this compound include the reaction of 2-nitrobenzonitrile (B147312) with tetramethylammonium (B1211777) fluoride (B91410) and a process starting from saccharin. evitachem.comgoogle.com The development of scalable syntheses for derivatives like 2-bromo-3-fluorobenzonitrile (B1333834) via halodeboronation of aryl boronic acids further expands the toolkit available to synthetic chemists. acs.org

The unique reactivity of substituted 2-fluorobenzonitriles is also being harnessed. For example, 2-bromo-5-fluorobenzonitrile (B41413) allows for selective substitution reactions due to the different reactivities of the bromide and fluoride substituents, enabling the synthesis of thermally activated delayed fluorescence (TADF) dyes for OLED applications. ossila.com

Table 1: Selected Reactions and Products from this compound

| Reactant(s) | Catalyst/Reagent | Product(s) | Application/Significance |

|---|---|---|---|

| 2-Aminopyridines | KOtBu | Quinazolinimines | Biologically active heterocycles rsc.org |

| Amidines | KOtBu | Quinazolinamines | Biologically active heterocycles rsc.org |

| Phenoxides | Trifluoromethanesulfonic acid | Xanthone-iminium triflates | Synthesis of complex heterocyclic systems evitachem.comsigmaaldrich.com |

| Lithium N,N-dialkylaminoborohydride | - | 2-(N,N-dialkylamino)benzylamines | Tandem amination-reduction reaction sigmaaldrich.com |

Table 2: Physical and Chemical Properties of Selected Fluorobenzonitriles

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 394-47-8 | C₇H₄FN | 121.12 | N/A (liquid at room temp.) |

| 2-Amino-6-fluorobenzonitrile | 77326-36-4 | C₇H₅FN₂ | 136.13 | 127 - 131 |

| 2-Bromo-5-fluorobenzonitrile | 57381-39-2 | C₇H₃BrFN | 200.01 | 92 - 95 |

| 5-Chloro-2-fluorobenzonitrile | 57381-34-7 | C₇H₃ClFN | 155.56 | 67 - 70 |

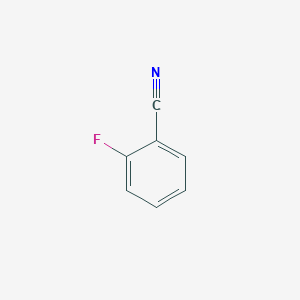

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c8-7-4-2-1-3-6(7)5-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHXJNRAJRCGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059942 | |

| Record name | Benzonitrile, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-47-8 | |

| Record name | 2-Fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Fluorobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2EJ9H4G6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Fluorobenzonitrile and Its Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions

Mechanistic Studies of Fluorine Displacement on the Benzonitrile (B105546) Scaffold

The nucleophilic aromatic substitution (SNAr) on the 2-fluorobenzonitrile scaffold is fundamental to its chemical reactivity, providing a pathway for introducing diverse functional groups. The reaction mechanism typically follows a two-step addition-elimination sequence. masterorganicchemistry.com The process commences with the attack of a nucleophile on the carbon atom bonded to the fluorine. The ortho-positioned, electron-withdrawing nitrile group (–C≡N) is critical, as it activates the benzene (B151609) ring for nucleophilic attack. masterorganicchemistry.com

The nucleophile's attack disrupts the ring's aromaticity, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is pivotal for the reaction's success. The nitrile group aids in delocalizing the negative charge, thereby stabilizing the Meisenheimer complex. masterorganicchemistry.com

Kinetic studies indicate that the formation of this intermediate is usually the rate-determining step in SNAr reactions. masterorganicchemistry.com This aligns with the observed reactivity order for halogens as leaving groups (F > Cl > Br > I). The high electronegativity of fluorine makes it the most effective leaving group in this context, which is contrary to C-X bond strength trends but is explained by the rate-determining nature of the nucleophilic attack. masterorganicchemistry.com In this compound, the fluorine's electronegativity polarizes the C-F bond, enhancing the electrophilicity of the attached carbon atom. The subsequent departure of the fluoride (B91410) ion in a faster second step restores the ring's aromaticity, yielding the final substituted product. masterorganicchemistry.com

Regioselectivity and Diastereoselectivity in SNAr Processes

Regioselectivity is a crucial consideration in the SNAr reactions of substituted benzonitriles, especially when multiple leaving groups or reactive sites are present. In di- or poly-substituted benzonitriles, the site of nucleophilic attack is directed by the electronic effects of the substituents. Electron-withdrawing groups like the nitrile group most strongly activate the ortho and para positions. masterorganicchemistry.com

For example, in 2,4-difluorobenzonitrile, a nucleophile will preferentially attack the carbon at the 4-position (para to the nitrile) over the 2-position (ortho to the nitrile). This preference is due to the greater stability of the resulting Meisenheimer complex when the attack is para, as this allows for more effective delocalization of the negative charge by the nitrile group. nih.gov

Computational methods, such as Density Functional Theory (DFT), can predict the most probable sites for nucleophilic attack by calculating parameters like local electron attachment energy. nih.govresearchgate.net These calculations often confirm that the para position is the favored site for the initial nucleophilic attack on benzonitriles. nih.gov

Diastereoselectivity can arise in SNAr reactions if either the nucleophile or the benzonitrile substrate possesses stereocenters. The direction of the nucleophile's approach to the aromatic ring can be influenced by steric factors, leading to the preferential formation of one diastereomer.

Base-Promoted Protocols for SNAr Reactions

Bases are frequently used to facilitate SNAr reactions of this compound, particularly with weakly acidic nucleophiles like alcohols and amines. The base deprotonates the nucleophile, thereby increasing its nucleophilicity and promoting its attack on the electron-deficient aromatic ring.

A range of bases has been successfully used. Potassium carbonate (K2CO3), a mild base, effectively promotes the reaction of this compound with phenols and phenothiazines. nih.govresearchgate.net For instance, it has been used to facilitate intramolecular SNAr reactions in the synthesis of xanthones. nih.gov Stronger bases such as potassium tert-butoxide (KOtBu) are also employed to drive reactions with less reactive nucleophiles or under milder conditions. researchgate.netrsc.org KOtBu has proven effective in the synthesis of quinazolinimines and quinazolinamines from 2-fluorobenzonitriles. rsc.org

The choice of solvent is also vital. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylacetamide (DMAc) are commonly chosen because they effectively solvate the base's cation, enhancing the reactivity of the anionic nucleophile. rsc.orguea.ac.uk

| Nucleophile | Base | Solvent | Product Type | Ref. |

|---|---|---|---|---|

| 2-Aminophenols | KOtBu | - | Dibenzoxazepinamines | researchgate.net |

| 2-Aminopyridines | KOtBu | DMAc | Quinazolinimines | rsc.org |

| Indoles | K2CO3 | DMF | N-Arylindoles | nih.gov |

| Phenothiazine | K2CO3 | DMF | 10-Phenylphenothiazine derivatives | researchgate.net |

Catalyst-Free Approaches in SNAr for Heterocycle Synthesis

A key benefit of SNAr reactions with highly activated substrates like this compound is their ability to proceed without a catalyst. This is especially advantageous in the synthesis of heterocyclic compounds for medicinal chemistry, as it eliminates the risk of metal contamination in the final product. rsc.org

Numerous studies have detailed the synthesis of various heterocycles from this compound under catalyst-free conditions, relying on the substrate's inherent reactivity in an appropriate base and solvent system. researchgate.netrsc.org For example, reacting this compound with 2-aminopyridines or amidines using KOtBu in DMAc at elevated temperatures yields quinazolinimines and quinazolinamines. rsc.org Similarly, reactions with 2-aminophenols under these conditions can produce dibenzo[b,f] nih.govontosight.aioxazepin-11-amines. researchgate.net These methods often involve tandem intermolecular SNAr followed by intramolecular cyclization, enabling the efficient construction of complex heterocyclic systems.

Transformations Involving the Nitrile Moiety

Selective Reduction Strategies to Fluorobenzylamines

The nitrile group of this compound can be selectively reduced to a primary amine, forming the valuable synthetic intermediate 2-fluorobenzylamine. ontosight.aigoogle.com Various methods have been developed to achieve this transformation with high yield and selectivity.

Catalytic hydrogenation, using catalysts like nickel or platinum, is a common approach. google.com A system of nickel(II) chloride and sodium borohydride (B1222165) has also been used for this purpose. researchgate.net

Metal hydride reagents are also effective. While the potent lithium aluminum hydride (LiAlH4) can perform this reduction, its hazardous nature makes it less suitable for large-scale synthesis. google.com The milder sodium borohydride typically requires an activating agent to reduce nitriles. mdpi.com

One interesting method involves lithium N,N-dialkylaminoborohydrides (LAB reagents), which can engage in a tandem SNAr amination-reduction reaction, where the amine from the LAB reagent first displaces the fluorine, followed by the reduction of the nitrile. lookchem.com However, for the direct reduction to 2-fluorobenzylamine, other strategies are generally preferred. The selection of the appropriate reducing agent and conditions is crucial to prevent side reactions like defluorination or the formation of secondary and tertiary amines. mdpi.com

| Reducing Agent/System | Product | Ref. |

|---|---|---|

| Catalytic Hydrogenation (Ni or Pt) | 2-Fluorobenzylamine | google.com |

| Sodium Borohydride / Nickel(II) Chloride | 2-Fluorobenzylamine | researchgate.net |

| Lithium Aluminum Hydride | 2-Fluorobenzylamine | google.com |

| Lithium N,N-Dialkylaminoborohydrides | 2-(N,N-Dialkylamino)benzylamine | lookchem.com |

Controlled Hydrolytic Conversions to Carboxylic Acids and Amides

The nitrile group of this compound is a versatile functional handle that can be readily converted into other important chemical moieties. Through controlled hydrolysis, it can serve as a direct precursor to both 2-fluorobenzoic acid and 2-fluorobenzamide (B1203369). evitachem.comgoogle.comgoogleapis.com These products are themselves valuable intermediates in organic synthesis. google.comgoogleapis.com

The pathway of the hydrolysis—whether it stops at the amide or proceeds to the carboxylic acid—can be directed by the choice of reaction conditions, such as the use of acidic or basic media. evitachem.compatsnap.com For instance, the hydrolysis of a related compound, 2-chloro-4-fluorobenzonitrile (B42565), can be achieved under either acidic conditions using a sulfuric acid solution or under alkaline conditions to first generate a benzoate (B1203000) salt, which is then acidified to yield the final carboxylic acid. patsnap.comgoogle.com Similarly, a method for preparing fluoro-benzamide compounds involves the partial hydrolysis of a fluoro-benzonitrile intermediate using an aqueous hydrogen peroxide solution in the presence of a catalytic amount of alkali. google.com Another synthetic route involves the dehydration of 2-fluorobenzamide to produce this compound. ontosight.ai

A specific protocol for the preparation of 2-fluorobenzamide involves reacting ortho-fluorobenzoyl chloride with an ammonia (B1221849) solution, followed by dehydration of the resulting amide with trichlorophosphine in toluene (B28343) to yield this compound. guidechem.com

Table 1: Examples of Hydrolysis and Related Reactions

| Starting Material | Product | Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-chloro-4-fluorobenzonitrile | 2-chloro-4-fluorobenzoic acid | 90% Sulfuric Acid, 100°C, 4 hours | 93.05% | patsnap.com |

| ortho-fluorobenzoyl chloride | ortho-fluorobenzamide | 25% Ammonia solution, 0-5°C then 10-15°C | 90% | guidechem.com |

| ortho-fluorobenzamide | This compound | Trichlorophosphine, Toluene, 90-100°C | 80% | guidechem.com |

Cross-Coupling and Functionalization Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Heck) in Fluorobenzonitrile Chemistry

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, represent a cornerstone of modern organic synthesis. scirp.orgorganic-chemistry.org These methods are widely used to create biaryl structures and substituted alkenes, which are common motifs in pharmaceuticals and advanced materials. scirp.orgbeilstein-journals.org

The Suzuki reaction, which couples an organoboron species (like a boronic acid) with an organohalide, is a versatile method for forming carbon-carbon bonds. wikipedia.org While direct Suzuki coupling on the C-F bond of this compound is challenging, its halogenated derivatives are excellent substrates. For example, 2-bromo-5-fluorobenzonitrile (B41413) readily undergoes palladium-catalyzed Suzuki coupling with boronic acid derivatives to form the corresponding biaryl compounds. researchgate.net This highlights a common strategy: using a more reactive halogen, such as bromine, as a coupling site while the fluorine atom remains as a stable substituent.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is typically catalyzed by a palladium(0) species and requires a base. organic-chemistry.org General protocols for Pd(II)-catalyzed Heck reactions have been developed for various aryl halides and olefins, demonstrating broad substrate scope under mild conditions. beilstein-journals.org The application of these methods to fluorobenzonitrile derivatives allows for the introduction of alkenyl groups, further diversifying the available structures for chemical and biological screening.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 2-Bromo-5-fluorobenzonitrile | Arylboronic acid derivative | Palladium catalyst | Biaryl | researchgate.net |

| Suzuki-Miyaura Coupling | 5-bromobenzyl bromide | (3,5-difluorophenyl)boronic acid | Pd(PPh3)4 / K3PO4 | 5-(3,5-difluorobenzyl)-2-fluorobenzonitrile | beilstein-journals.org |

| Heck Reaction | Aryl Halide | Olefin | Pd(II) complex with SPO ligand | Substituted Olefin | beilstein-journals.org |

Halodeboronation in the Synthesis of Substituted Fluorobenzonitriles

Halodeboronation is a valuable transformation that allows for the regioselective introduction of halogen atoms onto an aromatic ring by replacing a boronic acid group. This method is particularly useful for synthesizing aryl halides that are difficult to access through direct electrophilic halogenation, especially on electron-poor aromatic systems. acs.org

A practical and scalable synthesis of 2-bromo-3-fluorobenzonitrile (B1333834) has been developed using a sodium methoxide (B1231860) (NaOMe)-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid. acs.orgnih.govacs.org The reaction employs 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. acs.org The generality of this method has been demonstrated through the successful halodeboronation of a range of aryl boronic acids, including those with electron-withdrawing groups, to produce both aryl bromides and aryl chlorides in good to excellent yields. acs.orgacs.orgresearchgate.net The addition of a catalytic amount of NaOMe was found to improve both the reaction rate and the yield in most cases studied. acs.org

Table 3: NaOMe-Catalyzed Halodeboronation of Aryl Boronic Acids

| Substrate | Halogenating Agent | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Cyano-6-fluorophenylboronic acid | DBDMH | 2-Bromo-3-fluorobenzonitrile | Excellent | acs.orgnih.gov |

| Various Aryl Boronic Acids | 1,3-Dihalo-5,5-dimethylhydantoin | Corresponding Aryl Halides | Good to Excellent | acs.orgresearchgate.net |

Alternative Fluorination Strategies

Direct fluorination can be challenging; therefore, several indirect methods have been developed that start from readily available precursors. These strategies involve either the displacement of a nitro group (fluorodenitration) or the exchange of another halogen atom (halogen exchange).

Fluorodenitration Processes Utilizing 2-Nitrobenzonitrile (B147312) Precursors

Fluorodenitration is a powerful nucleophilic aromatic substitution (SNAr) reaction where a nitro group is displaced by a fluoride ion. This method is particularly effective for aromatic rings activated by electron-withdrawing groups, such as the nitrile group in 2-nitrobenzonitrile. mdpi.comacs.org

Anhydrous tetramethylammonium (B1211777) fluoride (TMAF) has proven to be a highly effective reagent for this transformation, capable of converting 2-nitrobenzonitrile to this compound quantitatively. chemicalbook.comchemicalbook.com The reaction proceeds efficiently, and the use of TMAF can prevent the formation of common side products like phenols and ethers. This high selectivity is attributed to the stability of the ion pairing between the displaced nitrite (B80452) ion and the tetramethylammonium cation. chemicalbook.com Studies have shown that with TMAF that has been azeotropically dried, the fluorodenitration of 2-nitrobenzonitrile in dimethyl sulfoxide (DMSO) at 80°C can be completed within one hour, yielding over 90% of the isolated product.

Other fluoride sources like cesium fluoride (CsF) can also be used, though they may require more forcing conditions. For example, the reaction of 2-nitrobenzonitrile with CsF in DMF at 140°C resulted in a 73% yield of this compound. acs.org The relative reaction rates for SNAr fluorination generally show the nitro group to be a much better leaving group than halogens. acs.orgacs.org

Table 4: Fluorodenitration of 2-Nitrobenzonitrile

| Fluoride Source | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Tetramethylammonium Fluoride (TMAF) | DMSO | 80°C | 1 hour | >90% | |

| Cesium Fluoride (CsF) | DMF | 140°C | 24 hours | 73% | acs.org |

| Anhydrous NMe4F | DMF | 80°C | 5 min | Quantitative | acs.org |

Halogen Exchange from Chlorobenzonitrile Analogues

The halogen exchange (Halex) reaction is a widely used industrial process for producing fluoroaromatic compounds. google.com This nucleophilic aromatic substitution involves replacing a chlorine atom with a fluorine atom. For the synthesis of this compound, the starting material is 2-chlorobenzonitrile (B47944). google.com

The reaction is typically carried out by heating the chlorobenzonitrile with an alkali metal fluoride, most commonly potassium fluoride (KF), in a high-boiling aprotic solvent. google.comgoogle.com Sulfolane (B150427) is an effective solvent for this process, allowing for reaction temperatures between 200°C and 250°C. google.com In one example, heating 2-chlorobenzonitrile with KF in sulfolane at 240°C for 20 hours resulted in a 77% conversion to this compound. google.com Traditional methods using solvents like dimethyl sulphone often required very long reaction times (e.g., 40 hours at 200°C for a 66.5% yield). google.com

The efficiency of the Halex reaction can be improved. Microwave-assisted synthesis has been shown to accelerate the reaction; using microwave irradiation at 180°C in sulfolane with a phase transfer catalyst, this compound was obtained in 74.6% yield after 4 hours. guidechem.com At higher temperatures in a pressure reactor (290°C), the reaction between 2-chlorobenzonitrile and KF in 1,3-dimethylimidazolidine-2-one (DMI) can yield 76% of the product in just 2 hours. audreyli.com

Table 5: Synthesis of this compound via Halogen Exchange

| Starting Material | Fluoride Source | Solvent | Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| 2-Chlorobenzonitrile | KF | Sulfolane | 240°C, 20 hours | 77% (conversion) | google.com |

| 2-Chlorobenzonitrile | KF | Dimethyl Sulphone | 200°C, 40 hours | 66.5% (yield) | google.com |

| ortho-chlorobenzonitrile | KF | Sulfolane | 180°C, 4 hours (Microwave) | 74.6% (yield) | guidechem.com |

| 2-Chlorobenzonitrile | KF | DMI | 290°C, 2 hours (Pressure Reactor) | 76% (yield) | audreyli.com |

Compound Index

Sustainable and Scalable Synthetic Approaches

The synthesis of this compound and its derivatives is crucial for the production of a wide range of pharmaceuticals and agrochemicals. chemimpex.comdatabridgemarketresearch.com Consequently, significant research has been directed towards developing synthetic methodologies that are not only efficient but also environmentally sustainable and suitable for large-scale industrial application. These efforts focus on minimizing waste, reducing energy consumption, and utilizing safer reagents and solvents, in line with the principles of green chemistry.

Development of Green Chemistry Initiatives for Fluorobenzonitrile Synthesis

Green chemistry principles have been increasingly applied to the synthesis of fluorobenzonitriles to create more environmentally benign processes. Key initiatives include the use of alternative energy sources like microwave irradiation, the development of metal-free catalytic systems, the use of greener solvents, and the exploration of biocatalysis.

One significant advancement is the use of microwave-assisted synthesis, which often leads to shorter reaction times, reduced solvent usage, and higher yields compared to conventional heating methods. impactfactor.orgresearchgate.net For instance, the synthesis of 2-fluoro-5-(substituted benzylideneamino) benzonitrile derivatives from 5-amino-2-fluorobenzonitrile (B1271941) has been shown to be significantly more efficient under microwave irradiation. impactfactor.orgresearchgate.netuobaghdad.edu.iq This method proceeds quickly without a catalyst and uses minimal solvent, making it an environmentally friendly alternative to traditional reflux methods. impactfactor.orgresearchgate.net

| Parameter | Conventional (Reflux) Method | Microwave-Assisted Method |

| Reaction Time | 2–5 hours | 2–3 minutes |

| Solvent Volume | 50–100 mL | 2–3 mL |

| Catalyst | Required (e.g., Glacial Acetic Acid) | Not required |

| Yield | 60–70% | 85–93% |

| A comparative analysis of classical versus microwave-assisted synthesis for this compound derivatives, demonstrating the green advantages of the latter. impactfactor.orgresearchgate.net |

The choice of solvent is another critical aspect of green synthesis. Research has explored the use of ionic liquids as "designer solvents" due to their unique properties and potential as greener alternatives to conventional organic solvents in nucleophilic aromatic substitution (SNAr) reactions involving fluorobenzonitriles. researchgate.netresearchgate.net Furthermore, metal-free reaction conditions have been developed to avoid the use of potentially toxic and expensive heavy metals. A notable example is the base-promoted synthesis of dibenzo[b,f] Current time information in Vanderburgh County, US.google.comoxazepin-11-amines from 2-fluorobenzonitriles and 2-aminophenols, which uses simple potassium carbonate or phosphate (B84403) as the promoter. rsc.org

Another innovative green approach involves the use of recyclable reagents. A microwave-assisted, fluorous synthetic route for 3-amino-1,2-benzisoxazoles from this compound utilizes a fluorous oxime tag. rsc.org This tag facilitates product separation through fluorous solid-phase extraction (F-SPE), and the fluorous ketone can be recovered and reused, minimizing waste. rsc.orgresearchgate.net

Biocatalysis is an emerging area in the green synthesis of fluorinated compounds. pmarketresearch.comrsc.org Although still developing for benzonitriles, biocatalytic methods offer mild reaction conditions, high selectivity, and an environmentally benign approach to producing pharmaceutical intermediates. rsc.orgsmolecule.com The use of enzymes or whole-cell biocatalysts in deep eutectic solvents (DESs) is being explored to create more sustainable synthetic pathways for active pharmaceutical ingredients. mdpi.com

Optimization of Industrial-Scale Synthesis for Pharmaceutical and Agrochemical Intermediates

The optimization of synthetic routes for this compound is essential for its cost-effective production on an industrial scale, where it serves as a key intermediate. chemimpex.commarketreportanalytics.com Key strategies for scalability include improving reaction efficiency, simplifying workup procedures, and implementing continuous manufacturing processes.

A common industrial method for preparing this compound is through halogen exchange, where a chlorine atom is replaced by fluorine. This is often achieved by reacting 2-chlorobenzonitrile with potassium fluoride at high temperatures. google.com To enhance the efficiency of such reactions, especially in biphasic systems, phase-transfer catalysts (PTCs) like quaternary ammonium (B1175870) salts or crown ethers are employed. google.com PTCs facilitate the transfer of the fluoride anion from the solid or aqueous phase to the organic phase, increasing reaction rates and allowing for milder conditions. wikipedia.org

For large-scale operations, minimizing solvent use is a primary concern. Solvent-free processes have been developed where the reaction between a chlorobenzonitrile and an alkali metal fluoride is carried out in the presence of a quaternary ammonium compound that acts as both a catalyst and a medium. google.com Another approach involves using the liquid product, this compound itself, as the solvent for the reaction, which is conducted under high temperature and pressure. google.com This method simplifies the process and reduces waste, as the product is easily separated via flash distillation, and the residual heat can be recycled, making it energy-efficient and suitable for industrial production. google.com

The move from batch processing to continuous flow chemistry represents a significant leap in optimizing industrial synthesis. Flow reactors offer superior heat and mass transfer, which allows for better control over reaction parameters and a reduction in side reactions. The use of continuous flow systems for the synthesis of this compound derivatives has been shown to dramatically reduce reaction times and improve conversion rates. vulcanchem.com

| Optimization Parameter | Traditional Approach | Advanced Industrial Approach | Benefit of Advancement |

| Process Type | Batch processing | Continuous flow reactors vulcanchem.com | Reduced reaction time, improved conversion, better safety profile |

| Solvent Use | Aprotic dipolar solvents (e.g., DMSO, DMF) google.com | Solvent-free google.com or using the product as solvent google.com | Reduced cost, waste, and environmental impact |

| Catalysis | Standard conditions | Phase-transfer catalysis (PTC) google.com | Increased reaction rates, efficiency in multiphase systems |

| Product Isolation | Standard extraction/crystallization | Distillation with solvent recycling google.com, flash distillation google.com | Simplified purification, reduced waste, energy efficiency |

| Starting Materials | Expensive precursors (e.g., 2-chlorobenzonitrile) google.com | Inexpensive precursors (e.g., saccharin) google.com | Lower overall production cost |

| A summary of key optimization strategies for the industrial-scale synthesis of this compound and its derivatives. |

Furthermore, developing synthetic routes from inexpensive and readily available starting materials is crucial for economic viability. One patented process describes the preparation of this compound starting from saccharin, a low-cost commodity chemical. google.com Practical and scalable syntheses that avoid hazardous reagents and costly purification steps like column chromatography are also highly sought after for producing key pharmaceutical intermediates derived from fluorobenzonitriles. patsnap.commdpi.com

Spectroscopic and Computational Investigations of 2 Fluorobenzonitrile Electronic and Vibrational Dynamics

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques have been instrumental in elucidating the intricate details of the electronic and geometric structures of 2-fluorobenzonitrile in its ground, excited, and cationic states.

The ground state rotational spectrum of this compound (2FBN) has been investigated using Fourier Transform Microwave (FTMW) spectroscopy in the 4 to 24 GHz range. acs.orgnih.gov This technique provides highly accurate rotational constants, which are fundamental to determining the molecule's precise gas-phase geometry. The analysis included transitions for the parent isotopologue as well as for the ¹³C and ¹⁵N singly substituted isotopologues, which were observed in their natural abundance. acs.orgnih.gov The derived rotational constants for the parent 2FBN molecule are essential for detailed structural analysis.

The spectroscopic analysis enabled the derivation of an effective ground state (r₀) structure. acs.org These experimental findings are crucial for benchmarking high-level ab initio calculations and understanding the subtle geometric changes induced by fluorine substitution on the benzonitrile (B105546) framework. acs.orgnih.gov

Table 1: Experimental Rotational Constants for this compound An interactive data table based on research findings.

| Parameter | Value (MHz) |

| Rotational Constant A | 2963.85 |

| Rotational Constant B | 1294.57 |

| Rotational Constant C | 900.29 |

| Data sourced from FTMW spectroscopic analysis. |

The vibronic features of the first electronically excited state (S₁) of this compound have been characterized using two-color Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy. mdpi.comresearchgate.net This method allows for the mass-resolved detection of ions, eliminating interference from impurities and providing clean spectra of the excited state vibrations. researchgate.net In these experiments, one laser excites the molecule to a specific vibrational level in the S₁ state, and a second laser ionizes the molecule for detection. mdpi.comsxu.edu.cn

The vibronic spectrum of the S₁ ← S₀ transition was measured, and the band origin was precisely determined to be 36,028 ± 2 cm⁻¹. mdpi.comdntb.gov.ua The REMPI spectrum revealed significant activity in several in-plane vibrational modes of the aromatic ring. mdpi.com These experimental findings were found to be in excellent agreement with Franck-Condon simulations based on theoretical calculations, which aided in the definitive assignment of the observed spectral bands. mdpi.comresearchgate.net

Table 2: Selected Vibrational Band Assignments in the S₁ State of this compound from REMPI Spectroscopy An interactive data table based on research findings.

| Wavenumber (cm⁻¹) | Assignment (Varsanyi Notation) | Description |

| 136 | 15 | In-plane ring mode |

| 341 | 6b | In-plane ring mode |

| 424 | 9b | In-plane ring mode |

| 500 | 6a | In-plane ring mode |

| 668 | 1 | In-plane ring mode |

| 815 | 12 | In-plane ring mode |

| 946 | 18b | In-plane ring mode |

| 1171 | 13 | In-plane ring mode |

| 1257 | 7a | In-plane ring mode |

| Data from two-color REMPI experiments. mdpi.com |

The vibrational characteristics of the cationic ground state (D₀) of this compound were investigated using two-color Mass-Analyzed Threshold Ionization (MATI) spectroscopy. mdpi.comnih.gov This high-resolution technique provides detailed information on the vibrational levels of the ion by ionizing molecules in high Rydberg states near the ionization threshold. sxu.edu.cnresearchgate.net The MATI spectra of 2FBN were recorded by ionizing via several different intermediate vibronic levels of the S₁ state, including the 0⁰ origin band as well as the 6b¹, 1¹, 12¹, and 18b¹ vibrational levels. researchgate.net

Through this analysis, the adiabatic ionization energy of this compound was precisely determined to be 78,650 ± 5 cm⁻¹ (9.7514 ± 0.0006 eV). mdpi.comdntb.gov.ua The MATI spectra revealed several active vibrational modes in the D₀ cation, providing direct insight into the change in molecular geometry upon ionization from the S₁ state. mdpi.comresearchgate.net The assignments were supported by Franck-Condon simulations. mdpi.com

Table 3: Selected Vibrational Band Assignments in the D₀ Cationic State of this compound from MATI Spectroscopy An interactive data table based on research findings.

| Wavenumber (cm⁻¹) | Assignment (Varsanyi Notation) | Intermediate S₁ State |

| 339 | 6b⁺ | 6b¹ |

| 529 | 6a⁺ | 0⁰ |

| 667 | 1⁺ | 1¹ |

| 828 | 12⁺ | 12¹ |

| 981 | 18b⁺ | 18b¹ |

| Data from two-color MATI experiments. mdpi.comresearchgate.net |

The ionization energy (IE) of this compound has been determined by multiple methods. Early measurements using conventional photoelectron spectroscopy with a He I UV-light source reported an ionization energy of 9.78 eV. mdpi.comresearchgate.net More recent and higher-resolution studies using Mass-Analyzed Threshold Ionization (MATI) spectroscopy have refined this value. mdpi.com The MATI technique determined the adiabatic IE to be 78,650 ± 5 cm⁻¹, which corresponds to 9.7514 ± 0.0006 eV. mdpi.comnih.gov A complementary measurement using photoionization efficiency (PIE) spectroscopy yielded a consistent value of 78,647 ± 10 cm⁻¹. mdpi.com These precise values are critical for understanding the electronic structure of the molecule and for calibrating theoretical models. researcher.life

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy for Cationic State Features

Quantum Chemical and Density Functional Theory (DFT) Studies

Quantum chemical calculations have been essential for interpreting experimental spectra and providing detailed insights into the molecular structure of this compound. acs.orgcore.ac.uk Both ab initio methods and Density Functional Theory (DFT) have been employed to model its geometry in the ground (S₀), first electronically excited (S₁), and cationic ground (D₀) states. nih.govmdpi.com

For the S₀ ground state, geometry optimization was performed using Møller-Plesset perturbation theory (MP2) with the 6-311++G(2d,2p) basis set to calculate the equilibrium (rₑ) structure for comparison with FTMW experimental data. acs.orgnih.gov Additionally, DFT calculations at the B3LYP/aug-cc-pvtz level were used to determine the stable structures and vibrational frequencies for the S₀, S₁, and D₀ states. mdpi.comnih.gov The theoretical results from these DFT calculations showed good agreement with experimental measurements and were fundamental to performing the Franck-Condon simulations that aided in the assignment of REMPI and MATI spectra. mdpi.comresearchgate.net These computational models confirm that this compound has a planar structure in all three electronic states investigated. mdpi.com

Table 4: Comparison of Calculated Geometrical Parameters of this compound in S₀, S₁, and D₀ States An interactive data table based on DFT (B3LYP/aug-cc-pvtz) calculations.

| Parameter | S₀ State | S₁ State | D₀ State |

| C₁-C₂ Bond Length (Å) | 1.404 | 1.442 | 1.417 |

| C₂-C₃ Bond Length (Å) | 1.389 | 1.433 | 1.415 |

| C-F Bond Length (Å) | 1.350 | 1.352 | 1.341 |

| C≡N Bond Length (Å) | 1.159 | 1.171 | 1.163 |

| ∠C₆-C₁-C₂ Angle (°) | 122.3 | 120.6 | 121.4 |

| ∠C₁-C₂-F Angle (°) | 119.5 | 120.1 | 119.7 |

| Data sourced from DFT calculations. mdpi.com |

Prediction and Assignment of Vibrational Frequencies and Modes

The vibrational frequencies of this compound have been extensively studied using both theoretical calculations and experimental spectroscopy. mdpi.com Computational approaches, particularly Density Functional Theory (DFT) at the B3LYP/aug-cc-pvtz level, have been employed to predict the harmonic vibrational frequencies for the electronic ground state (S₀), the first electronically excited state (S₁), and the cationic ground state (D₀). mdpi.comresearchgate.net

These theoretical predictions are crucial for assigning the vibrational modes observed in experimental spectra. Experimental data is often obtained from techniques like two-color resonance-enhanced multiphoton ionization (REMPI) and mass-analyzed threshold ionization (MATI) spectroscopy, which probe the vibrational structures of the S₁ and D₀ states, respectively. researchgate.net The calculated frequencies for the S₀ state are also compared with experimental Fourier Transform Infrared (FTIR) and Raman spectra. ascent-journals.comcore.ac.uk

A strong correlation is generally found between the theoretical and experimental values, allowing for detailed assignments of the fundamental vibrational modes. mdpi.com For instance, the breathing vibration (ν₁) in the S₁ state of this compound is experimentally observed at 668 cm⁻¹, which aligns well with theoretical calculations. researchgate.net The agreement between calculated and observed frequencies validates the computational models and allows for a confident assignment of complex spectral features. capes.gov.br

Table 1: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound This table is representative and based on findings from cited research. mdpi.comresearchgate.net

| Vibrational Mode Assignment | State | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| Ring Breathing (ν₁) | S₁ | 668 | Agreement noted |

| In-plane ring distortion | S₁ | Various | Agreement noted |

| In-plane ring distortion | D₀ | Various | Agreement noted |

Franck-Condon Simulations for Spectroscopic Transitions

Franck-Condon (FC) simulations are a powerful tool for understanding the intensities of vibronic transitions observed in electronic spectra. These simulations model the transitions between different electronic states, such as the S₁ ← S₀ excitation and the D₀ ← S₁ ionization. researchgate.net For this compound, FC simulations have been performed based on the geometries and vibrational frequencies calculated using DFT methods. mdpi.com

The resulting simulated spectra are then compared with experimental spectra, like the two-color REMPI spectrum for the S₁ ← S₀ transition. researchgate.net Studies show an excellent agreement between the experimental REMPI spectrum of this compound and the corresponding FC simulation calculated at the TD-B3LYP/aug-cc-pvtz level. mdpi.com This agreement confirms the accuracy of the calculated molecular structures and vibrational modes for the involved electronic states. researchgate.net

The simulations reveal that the similar structures of the molecule in its S₀, S₁, and D₀ states lead to large Franck-Condon factors, particularly for the origin bands. sxu.edu.cn The analysis also helps to assign dense and overlapping spectral features, which may consist of numerous fundamentals, overtones, and combination bands, especially in higher frequency regions. researchgate.net

Analysis of Electronic States (S₀, S₁, D₀) and Their Properties

The electronic ground state (S₀), the first excited singlet state (S₁), and the ground cationic state (D₀) of this compound have been characterized with high precision using a combination of spectroscopic measurements and quantum chemical calculations. researchgate.netresearchgate.net

High-resolution techniques such as two-color REMPI and MATI spectroscopy have been used to determine key energy levels. mdpi.com

The S₁ ← S₀ transition origin for this compound has been precisely measured at 36,028 ± 2 cm⁻¹ . mdpi.comresearchgate.net

The adiabatic ionization energy , corresponding to the energy difference between the D₀ and S₀ states, has been determined to be 78,650 ± 5 cm⁻¹ . mdpi.comresearchgate.net

DFT calculations have been performed to optimize the geometries of all three states (S₀, S₁, and D₀), providing detailed information on bond lengths and angles. mdpi.com These calculations show subtle but significant changes in the molecular structure upon electronic excitation or ionization, which are critical inputs for the Franck-Condon simulations. researchgate.net

Table 2: Calculated Geometries for the S₀, S₁, and D₀ States of this compound Data derived from DFT calculations at the B3LYP/aug-cc-pvtz levels. mdpi.com

| Parameter | S₀ State (RB3LYP) | S₁ State (TD-B3LYP) | D₀ State (UB3LYP) |

| Bond Lengths (Å) | Data Available mdpi.com | Data Available mdpi.com | Data Available mdpi.com |

| Bond Angles (°) | Data Available mdpi.com | Data Available mdpi.com | Data Available mdpi.com |

Molecular Orbital and Charge Distribution Analysis (e.g., NBO, MEP)

While specific studies on the Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) of this compound are not detailed in the provided results, these computational analyses are standard for similar molecules like other substituted benzonitriles. core.ac.ukderpharmachemica.comphyschemres.org

Natural Bond Orbital (NBO) analysis is used to investigate hyperconjugative interactions and charge delocalization within a molecule. researchgate.nettandfonline.com For a molecule like this compound, an NBO analysis would quantify the electron density transfer from occupied Lewis-type orbitals (like lone pairs on fluorine and nitrogen) to unoccupied non-Lewis orbitals (antibonding orbitals). tandfonline.com These interactions stabilize the molecule, and their energies, often denoted as E(2), indicate the strength of the charge delocalization. tandfonline.com

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on the molecular surface. tandfonline.com The MEP map uses a color scale to identify regions of varying electron density, which are crucial for predicting reactivity. physchemres.org

Red regions (negative potential) indicate electron-rich areas, such as around the nitrogen atom of the nitrile group and the fluorine atom, which are susceptible to electrophilic attack. tandfonline.com

Blue regions (positive potential) indicate electron-poor areas, typically around the hydrogen atoms of the benzene (B151609) ring, representing sites for nucleophilic attack. tandfonline.com

For related fluorinated benzonitriles, these analyses have confirmed charge transfer within the molecules and identified key reactive sites. ascent-journals.comderpharmachemica.com

Advanced NMR and Vibrational Spectroscopy Applications

Multi-Nuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

Multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds like this compound. researchgate.net The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis. nih.gov

¹H NMR: The proton NMR spectrum of this compound would show complex multiplets in the aromatic region (typically 7.0-8.0 ppm). The signals correspond to the four protons on the benzene ring, with their splitting patterns determined by both proton-proton (³JHH) and proton-fluorine (JHF) coupling. spectrabase.com

¹³C NMR: The carbon NMR spectrum provides information on the seven distinct carbon environments in the molecule. nih.gov The chemical shifts would be influenced by the electronegative fluorine and nitrile substituents. The carbon atom attached to the fluorine (C2) would show a large C-F coupling constant (¹JCF). Other carbons will also exhibit smaller couplings to fluorine (²JCF, ³JCF, etc.). nih.gov

¹⁹F NMR: As the second most sensitive stable NMR nucleus, ¹⁹F NMR is particularly informative. man.ac.uk The spectrum for this compound would consist of a single signal for the fluorine atom. This signal would be split into a multiplet due to coupling with the neighboring aromatic protons (primarily H3 and H6). man.ac.uk

Table 3: Summary of Expected NMR Spectroscopic Features for this compound

| Nucleus | Expected Chemical Shift Range | Key Coupling Interactions |

| ¹H | Aromatic region (~7.0-8.0 ppm) | H-H coupling, H-F coupling |

| ¹³C | Aromatic & Nitrile region (~100-165 ppm) | Large ¹JCF coupling, smaller long-range JCF couplings |

| ¹⁹F | Specific region for aryl fluorides | F-H coupling to aromatic protons |

Infrared and Raman Spectroscopy for Functional Group Vibrations and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are essential tools for identifying functional groups and providing a unique "fingerprint" for a molecule. core.ac.uk For this compound, these techniques reveal characteristic vibrational modes. researchgate.net

The spectra are typically analyzed by comparing experimental data with frequencies calculated via DFT methods, which aids in the precise assignment of vibrational modes. ascent-journals.comcapes.gov.br

Key characteristic vibrations for this compound include:

C≡N stretch: A strong, sharp band in the IR spectrum, typically appearing in the range of 2220-2240 cm⁻¹. This is one of the most identifiable peaks for any nitrile compound.

C-H stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. core.ac.uk

C-F stretch: The C-F stretching vibration is expected in the region of 1200-1300 cm⁻¹, though its exact position can be coupled with other ring modes.

Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the benzene ring.

Ring Bending/Deformation Modes: The region below 1000 cm⁻¹ contains numerous bands corresponding to in-plane and out-of-plane bending of the substituted benzene ring, which contribute to the unique fingerprint of the molecule. core.ac.uk

Experimental FTIR spectra for this compound are available in public databases and confirm these assignments. nih.gov

Applications of 2 Fluorobenzonitrile in Specialized Chemical and Material Science Domains

Application in Pharmaceutical and Medicinal Chemistry Research

In the realm of pharmaceutical and medicinal chemistry, 2-Fluorobenzonitrile serves as a crucial starting material for creating a wide array of biologically active molecules and essential intermediates.

This compound is a key precursor for synthesizing a variety of heterocyclic compounds, many of which form the core scaffolds of pharmacologically active agents. The reactivity of the fluorine atom facilitates nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of complex ring systems.

Quinazolines and Quinazolinimines : this compound is used to construct the quinazoline (B50416) ring system. For instance, it undergoes cyclization reactions with guanidine (B92328) carbonate to form 2,4-diaminoquinazolines, a scaffold present in many bioactive compounds. smolecule.com Similarly, it reacts with 2-aminopyridines or amidines, promoted by a base like potassium tert-butoxide (KOtBu) under catalyst-free conditions, to produce quinazolinimines and quinazolinamines in moderate to good yields. smolecule.com

Benzisoxazoles : The synthesis of 3-amino-1,2-benzisoxazoles, which are key building blocks in medicinal chemistry, frequently employs this compound. smolecule.com The process involves a nucleophilic aromatic substitution reaction with an oxime, such as acetone (B3395972) oxime or a polymer-bound oxime resin, followed by an acid-mediated cyclization to form the benzisoxazole ring. smolecule.com

Benzoxazines : 4-Amino-1H-2,3-benzoxazines can be synthesized using this compound. smolecule.com A microwave-assisted, fluorous synthetic route involves linking this compound to a fluorous oxime tag to create an aryloxime intermediate, which then undergoes cyclization in acidic conditions to yield the final product. derpharmachemica.com

Dibenzoxazepinamines : These complex heterocyclic compounds, which have a seven-membered azepine ring, are of interest for their potential biological activities. smolecule.com A base-promoted, metal-free protocol has been developed where this compound reacts with 2-aminophenols to afford dibenzo[b,f] smolecule.comchemimpex.comoxazepin-11-amines. smolecule.commdpi.com

Table 1: Synthesis of Bioactive Heterocycles from this compound

| Heterocycle Class | Reactant(s) | Key Reaction Type | Resulting Compound Example |

|---|---|---|---|

| Quinazolines | Guanidine Carbonate | Cyclization | 2,4-Diaminoquinazoline smolecule.com |

| Quinazolinimines | 2-Aminopyridines | Nucleophilic Aromatic Substitution | Quinazolinimine derivatives smolecule.com |

| Benzisoxazoles | Acetone Oxime | Nucleophilic Aromatic Substitution, Cyclization | 3-Amino-1,2-benzisoxazole smolecule.com |

| Benzoxazines | Fluorous Oxime Tag | Nucleophilic Aromatic Substitution, Cyclization | 4-Amino-1H-2,3-benzoxazines smolecule.comderpharmachemica.com |

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. This compound is a fundamental building block for creating such fluorinated intermediates and, subsequently, Active Pharmaceutical Ingredients (APIs). ontosight.ai

Its role as a versatile intermediate allows for the synthesis of various 2-fluoro substituted benzene (B151609) derivatives. smolecule.com For example, hydrolysis of this compound can yield 2-fluorobenzoic acid or 2-fluorobenzamide (B1203369), while its reduction leads to 2-fluorobenzylamine. smolecule.com It is a documented starting material for producing 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde, a key intermediate in the synthesis of Vonoprazan, a medication for gastric acid-related disorders. smolecule.com Furthermore, derivatives such as 2-Fluoro-5-nitrobenzonitrile are used to synthesize anti-tumor benzothiophene (B83047) derivatives. ossila.com The compound is also a precursor in the synthesis of intermediates used in developing drugs that target neurodegenerative diseases by inhibiting β-amyloid peptide production. chemimpex.com

Table 2: Examples of Intermediates and APIs Derived from this compound

| Precursor | Derived Intermediate / API Class | Therapeutic Area of Interest |

|---|---|---|

| This compound | 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde (precursor to Vonoprazan) | Gastric Acid Disorders smolecule.com |

| 2-Fluoro-5-nitrobenzonitrile | Benzothiophene derivatives | Oncology ossila.com |

| 3-(bromomethyl)-2-fluorobenzonitrile | Inhibitors of β-amyloid peptide production | Neurodegenerative Diseases chemimpex.com |

In the synthesis of complex chiral molecules, enantioselective catalysis is critical for controlling stereochemistry. This compound serves as a starting material for the creation of specialized chiral ligands used in these processes. smolecule.com

Notably, it is used in the synthesis of chiral phosphinoaryloxazoline ligands. smolecule.com These ligands are particularly important in transition-metal-catalyzed reactions, such as palladium-catalyzed allylic substitution, which are fundamental for constructing stereogenic centers with high precision. smolecule.com The synthesis pathway may involve the reaction of this compound with a chiral amino alcohol, like (-)-norephedrine, in the presence of a Lewis acid such as zinc chloride. mdpi.com While not all enantioselective C-acylation reactions using benzonitriles have shown high yields with this compound, its role as a foundational component for specific, highly effective ligand classes is well-established. google.comsmolecule.com

While this compound itself has been the subject of spectroscopic studies to understand its fundamental electronic and vibrational properties, its direct application as a fluorescent probe is not extensively documented. nih.gov However, its derivatives are being explored for this purpose. The benzonitrile (B105546) scaffold is a component in molecules designed for fluorescence applications. researchgate.net

For instance, derivatives such as 4-(Dimethylamino)-2-fluorobenzonitrile and 4-(Aminomethyl)-2-fluorobenzonitrile have been specifically investigated for their potential as fluorescent probes for biological imaging and in biochemical assays to study enzyme interactions. smolecule.comontosight.ai The unique electronic properties conferred by the combination of the fluorine atom, the nitrile group, and an additional functional group (like an amino or dimethylamino group) can give rise to desirable photophysical behaviors, such as shifts in fluorescence upon binding to a biological target. smolecule.com Research on structurally similar compounds, such as 2-Bromo-5-fluorobenzonitrile (B41413), further supports the use of the fluorobenzonitrile core in developing fluorescent probes.

Ligand Design for Enantioselective Catalysis in Complex Molecule Synthesis (e.g., Chiral Phosphinoaryloxazoline Ligands)

Application in Agrochemical Development

The principles that make fluorinated compounds valuable in pharmaceuticals—enhanced efficacy and metabolic stability—also apply to agrochemicals. This compound and its derivatives are important intermediates in the production of modern crop protection agents. ontosight.ai

This compound is used as a key intermediate in the synthesis of various agrochemicals, including herbicides and insecticides. The introduction of the fluorine atom into the final molecule can enhance its biological activity against target pests or weeds. smolecule.com While specific commercial products are often proprietary, the patent literature describes the use of fluorobenzonitrile derivatives in creating new active ingredients. For example, 2,6-dichloro-3-fluoro-benzonitrile has been identified as a herbicidal agent. Other derivatives, such as 5-Chloro-2-fluorobenzonitrile and 4-Bromo-2-Fluorobenzonitrile, are also cited as intermediates for herbicides and insecticides. This highlights the role of the this compound scaffold as a foundational element for building a diverse range of plant protection agents.

Table 3: this compound Derivatives in Agrochemicals

| Derivative | Application Area |

|---|---|

| 2,6-dichloro-3-fluoro-benzonitrile | Herbicides |

| 5-Chloro-2-fluorobenzonitrile | Herbicides, Insecticides |

| 4-Bromo-2-Fluorobenzonitrile | Pesticides, Herbicides |

Application in Advanced Materials Science

The unique electronic properties and reactivity of this compound, stemming from the presence of both a fluorine atom and a nitrile group on the benzene ring, make it a valuable building block in advanced materials science. chemimpex.commdpi.com The strong electron-withdrawing nature of these groups enhances the reactivity of the aromatic ring, facilitating its incorporation into various material structures. jecibiochem.com Its derivatives are utilized in the fabrication of functional materials for organic optoelectronics, specialty polymers, and liquid crystal displays. chemimpex.comjecibiochem.com

Monomer in Conjugated Polymer Synthesis for Enhanced Luminescent Materials and Optoelectronic Applications

This compound and its derivatives serve as crucial monomers in the synthesis of π-conjugated polymers, a class of materials foundational to modern organic electronics. jecibiochem.comevitachem.com These polymers, which feature a backbone of alternating single and double bonds, exhibit semiconducting properties and are known for their strong photoluminescence, making them ideal for applications like organic light-emitting diodes (OLEDs) and organic solar cells. sigmaaldrich.comwikipedia.org

The incorporation of the this compound moiety into polymer chains significantly influences their electronic and optical properties. The fluorine atom's high electronegativity and the electron-withdrawing cyano group can lower the polymer's energy levels (HOMO and LUMO), which is critical for improving electron injection and transport in electronic devices. jecibiochem.com This modification can lead to enhanced performance, such as greater light efficiency and stability in luminescent materials. evitachem.com

Research has demonstrated the utility of fluorinated benzonitrile derivatives in creating high-performance materials. For instance, 2-bromo-5-fluorobenzonitrile is a precursor for synthesizing thermally activated delayed fluorescence (TADF) dyes. ossila.com These dyes are used in OLEDs and can achieve high efficiencies; one such dye incorporated into an OLED device resulted in a maximum current efficiency of 16.3 cd/A and an external quantum efficiency of 5%. ossila.com Similarly, fluorinated conjugated derivatives of this compound are applied in the functional layers of OLEDs and solar cells to improve electron transport. jecibiochem.com The synthesis of these polymers often involves palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to link the monomer units together. sigmaaldrich.comossila.commdpi.com

| Derivative | Polymer/Material Type | Application | Key Research Finding | Reference |

|---|---|---|---|---|

| This compound | Conjugated polymers with iridium complexes | Luminescent Materials | Serves as a monomer, potentially leading to improved light efficiency and stability. | evitachem.com |

| This compound | Fluorinated conjugated derivatives | OLEDs, Solar Cells | Improves electron transport properties in the functional layers of devices. | jecibiochem.com |

| 2-Bromo-5-fluorobenzonitrile | Thermally Activated Delayed Fluorescence (TADF) Dye | OLEDs | Used as a precursor to synthesize a TADF dye that achieved a maximum external quantum efficiency of 5% in a device. | ossila.com |

Development of Specialty Polymers, Resins, and Liquid Crystals for Advanced Materials

Beyond conjugated systems, this compound is a key intermediate in the development of a range of specialty polymers, resins, and liquid crystals. chemimpex.com The introduction of fluorine-containing moieties into these materials can impart desirable properties, including enhanced thermal stability, chemical resistance, and specific mesogenic (liquid crystal) behaviors. chemimpex.com

In the realm of high-performance polymers, this compound can be reacted with dihydroxy compounds (like catechol) to form bis(cyanophenoxy)arylene precursors. kpi.ua These dinitrile intermediates can then be converted into di-acids and subsequently polymerized to form aramids (aromatic polyamides) and polyarylates. kpi.ua These polymers are designed for enhanced processability without significant loss of thermal stability. kpi.ua Similarly, derivatives like 2-chloro-4-fluorobenzonitrile (B42565) are considered valuable for producing specialty polymers and resins used in coatings and adhesives, offering improved durability. netascientific.com

The application of this compound and its analogues in liquid crystal (LC) technology is particularly significant. chemimpex.comjecibiochem.com Fluorinated compounds are highly valued in this field because the introduction of fluorine atoms can markedly improve the key characteristics of LC materials. bloomtechz.com The strategic placement of fluorine on the molecular structure can favorably influence properties such as:

Phase transition temperature

Dielectric anisotropy

Birefringence (optical anisotropy)

Viscosity bloomtechz.com

For example, derivatives like 4-chloro-2-fluorobenzonitrile (B1347046) are used as intermediates for liquid crystal materials intended for high-performance displays. jecibiochem.combloomtechz.com These improvements are crucial for advanced technologies like active-matrix liquid crystal displays (AM-LCDs). bloomtechz.com Furthermore, these molecules can act as monomers or intermediates in the formation of polymer-stabilized liquid crystals (PSLC), where a polymer network is formed within the LC medium to enhance stability and optoelectronic properties. bloomtechz.com Patents describe the synthesis of specific cyclohexane (B81311) derivatives from this compound precursors for use in liquid crystal compositions. google.com

| Compound | Material Type | Application Area | Impact of Fluorobenzonitrile Moiety | Reference |

|---|---|---|---|---|

| This compound | Specialty Polymers, Resins | General Materials | Enhances thermal stability and chemical resistance. | chemimpex.com |

| This compound | Liquid Crystals | High-Performance Displays | Acts as an intermediate; fluorine helps regulate mesogenic properties. | jecibiochem.com |

| This compound | Poly(ether amide)s, Poly(ether ester)s | High-Performance Polymers | Used to synthesize dinitrile precursors for more flexible and soluble polymers. | kpi.ua |

| 4-Chloro-2-fluorobenzonitrile | Liquid Crystals | AM-LCDs, PSLCs | Improves phase transition temperature, dielectric anisotropy, and other key LC properties. | bloomtechz.com |

| 2-Fluoro-4-(4-fluorophenyl)benzonitrile | Polymers, Liquid Crystals | Electronics, Optics | Can be incorporated to increase thermal stability and enhance optical characteristics. |

Mechanistic Investigations of 2 Fluorobenzonitrile Reactivity

Elucidation of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for 2-fluorobenzonitrile, driven by the electron-withdrawing nature of both the nitrile and fluorine substituents, which activates the aromatic ring towards nucleophilic attack. evitachem.commasterorganicchemistry.com The mechanism of these reactions is not always straightforward and can be influenced by various factors. rsc.org

Kinetic studies are crucial for distinguishing between the possible SNAr pathways. The classical SNAr mechanism is a two-step process involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The first step, the nucleophilic addition to the carbon atom bearing the leaving group, is typically the rate-determining step. masterorganicchemistry.com However, recent studies have provided evidence for concerted mechanisms, where bond formation and bond cleavage occur in a single step, as well as borderline mechanisms that exist on a continuum between the stepwise and concerted pathways. rsc.orgfrontiersin.org

For instance, in the reaction of this compound with certain nucleophiles, kinetic data can help determine whether the reaction proceeds through a discrete Meisenheimer intermediate or a more concerted process. frontiersin.org The rate of SNAr reactions is significantly influenced by the ability of the aromatic ring to stabilize the negative charge of the intermediate. masterorganicchemistry.com The presence of the ortho-nitrile group in this compound provides substantial stabilization through resonance.

A study on the aminolysis of 1-fluoro-2,4-dinitrobenzene (B121222) (a related activated aryl fluoride) with secondary amines in acetonitrile (B52724) demonstrated the importance of Brønsted-type analysis in assessing the reaction mechanism. rsc.org Similar analyses for this compound with various nucleophiles would provide valuable insights into the transition state structure and the degree of bond formation/cleavage in the rate-determining step.

The reaction pathway can also be influenced by the reaction conditions. For example, in the case of 4-amino-3-bromo-2-fluorobenzonitrile, kinetic studies using in-situ IR monitoring have shown that the SNAr pathway dominates at a pH of 9–11.

The nature and position of substituents on the benzonitrile (B105546) ring, as well as the reaction conditions, play a pivotal role in dictating the operative SNAr mechanism. semanticscholar.org

Substituent Effects:

Electron-withdrawing groups (EWGs): The presence of strong EWGs, such as the nitrile group (-CN) in this compound, is essential for activating the ring for nucleophilic attack. These groups stabilize the anionic Meisenheimer intermediate, making the stepwise addition-elimination mechanism more favorable. masterorganicchemistry.comsemanticscholar.org The position of these EWGs is critical; ortho and para positions to the leaving group (fluorine) provide the most significant rate enhancement due to direct resonance stabilization of the intermediate. masterorganicchemistry.com

Nucleophile: The nature of the nucleophile also affects the mechanism. For instance, reactions with protic nucleophiles like indoles have been shown to proceed via a general-base-catalyzed borderline mechanism. rsc.org

Reaction Conditions:

Solvent: The choice of solvent can significantly impact the reaction rate and mechanism. Polar aprotic solvents like DMF and DMSO are commonly used for SNAr reactions as they can solvate the cation of the nucleophile's salt without strongly solvating the anion, thus increasing its nucleophilicity. semanticscholar.org

Base: In reactions involving protic nucleophiles, the choice and concentration of a base can be critical. General base catalysis has been observed in SNAr reactions, where the base assists in the deprotonation of the nucleophile in the rate-determining step. rsc.org The pKa of the base can influence the reaction rate, with stronger bases sometimes leading to higher product formation. d-nb.info

Temperature: Temperature can influence the equilibrium between starting materials, intermediates, and products, as well as the reaction rate.

The following table summarizes the effect of various factors on SNAr reactions involving fluorobenzonitriles:

| Factor | Influence on SNAr Mechanism and Rate | Example/Observation |

|---|---|---|

| Substituents (EWG) | Strong EWGs (like -CN, -NO2) at ortho/para positions activate the ring and stabilize the Meisenheimer complex, favoring a stepwise mechanism and increasing the reaction rate. masterorganicchemistry.comsemanticscholar.org | The -CN group in this compound makes the aromatic ring electron-deficient and susceptible to nucleophilic attack. evitachem.com |

| Leaving Group | In many SNAr reactions, fluorine is an excellent leaving group, often better than other halogens, because the C-F bond cleavage is not the rate-determining step. Its high electronegativity strongly activates the ring. masterorganicchemistry.com | For one studied reaction, fluorine as the leaving group was 3300 times faster than iodine. masterorganicchemistry.com |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred as they enhance the nucleophilicity of the attacking species. semanticscholar.org | DMSO has been reported to be superior to DMF for certain SNAr reactions with anhydrous TBAF. semanticscholar.org |

| Base | Can act as a catalyst (general base catalysis) in reactions with protic nucleophiles, influencing the rate-determining step. rsc.org | In the reaction of indoles with aryl fluorides, a general-base catalyzed borderline mechanism was identified. rsc.org |

| pH | Can determine the dominant reaction pathway. | For 4-amino-3-bromo-2-fluorobenzonitrile, SNAr is favored at pH 9-11, while radical mechanisms are more prevalent under acidic conditions. |

Kinetic Studies and Reaction Pathway Analysis in SNAr Processes

Mechanisms of Carbon-Carbon Bond Activation Involving the Nitrile Group

While the C-F bond is the primary site of reactivity in SNAr reactions, the C-CN bond of this compound can also be activated, particularly through the use of transition metal complexes. This area of research is significant for developing new synthetic methodologies. utrgv.edu

Zerovalent nickel complexes, such as those containing phosphine (B1218219) ligands like 1,2-bis(diisopropylphosphino)ethane (B1582187) (dippe), have been shown to activate the C-CN bond of benzonitriles. acs.org The reaction of this compound with a zerovalent nickel complex, [Ni(dippe)], initially leads to the formation of an η²-nitrile complex. acs.org Upon heating, this complex can undergo oxidative addition, cleaving the C-CN bond to form a Ni(II) species, (dippe)Ni(2-F-C₆H₄)(CN). acs.org

The general mechanism for this transformation involves:

Coordination: The nickel center coordinates to the nitrile group of this compound.

Oxidative Addition: The nickel atom inserts into the C(aryl)-CN bond, leading to a formal oxidation of the metal from Ni(0) to Ni(II).